molecular formula C16H19NO3 B12358751 ethyl 6-tert-butyl-4-oxo-3H-quinoline-3-carboxylate

ethyl 6-tert-butyl-4-oxo-3H-quinoline-3-carboxylate

Cat. No.: B12358751
M. Wt: 273.33 g/mol
InChI Key: RJJHLAQKBRZKCT-UHFFFAOYSA-N
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Description

Ethyl 6-tert-butyl-4-oxo-3H-quinoline-3-carboxylate is a quinoline derivative known for its diverse applications in scientific research and industry. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is substituted with an ethyl ester group, a tert-butyl group, and a keto group. The unique structure of this compound makes it a valuable candidate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-tert-butyl-4-oxo-3H-quinoline-3-carboxylate typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, Friedländer synthesis, or Combes synthesis. These methods involve the cyclization of aniline derivatives with carbonyl compounds under acidic conditions.

    Introduction of Substituents: The tert-butyl group and the ethyl ester group are introduced through alkylation and esterification reactions, respectively. The keto group can be introduced via oxidation reactions using reagents like potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. These processes utilize optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. The choice of solvents and reagents is also crucial to ensure the scalability and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-tert-butyl-4-oxo-3H-quinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, altering the compound’s properties.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline core or the substituents, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce hydroxyquinolines. Substitution reactions can lead to a wide range of quinoline derivatives with varying functional groups.

Scientific Research Applications

Ethyl 6-tert-butyl-4-oxo-3H-quinoline-3-carboxylate has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives. It serves as a precursor in the development of new materials and catalysts.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties. It is used in the study of enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases. It is a candidate for drug development and pharmacological studies.

    Industry: Utilized in the production of dyes, pigments, and agrochemicals. It is also used in the development of organic electronic materials.

Mechanism of Action

The mechanism of action of ethyl 6-tert-butyl-4-oxo-3H-quinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to inhibition or activation of biological processes. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Ethyl 6-tert-butyl-4-oxo-3H-quinoline-3-carboxylate can be compared with other quinoline derivatives, such as:

    Ethyl 6-methyl-4-oxo-4H-quinolizine-3-carboxylate: Similar structure but with a methyl group instead of a tert-butyl group.

    Quinoline N-oxides: Oxidized derivatives with different electronic properties.

    Hydroxyquinolines: Reduced derivatives with hydroxyl groups.

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties. The tert-butyl group provides steric hindrance, affecting the compound’s reactivity and interactions with other molecules. The ethyl ester group enhances its solubility and potential for further functionalization.

Properties

Molecular Formula

C16H19NO3

Molecular Weight

273.33 g/mol

IUPAC Name

ethyl 6-tert-butyl-4-oxo-3H-quinoline-3-carboxylate

InChI

InChI=1S/C16H19NO3/c1-5-20-15(19)12-9-17-13-7-6-10(16(2,3)4)8-11(13)14(12)18/h6-9,12H,5H2,1-4H3

InChI Key

RJJHLAQKBRZKCT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C=NC2=C(C1=O)C=C(C=C2)C(C)(C)C

Origin of Product

United States

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